molecular formula C14H14N6O2 B2358831 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034288-30-5

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2358831
CAS No.: 2034288-30-5
M. Wt: 298.306
InChI Key: CLJGHZBZZNHBOJ-UHFFFAOYSA-N
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Description

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates multiple nitrogen-containing rings, including a pyrazine, a methylated pyrazole, and an isoxazole, linked by a carboxamide group. Such structures are frequently explored as key scaffolds in the development of novel therapeutic agents. The presence of both pyrazine and pyrazole motifs is particularly notable, as these heterocycles are commonly found in molecules that act as kinase inhibitors . Researchers may investigate this compound for its potential to modulate various enzymatic pathways. Its structural complexity offers a promising starting point for structure-activity relationship (SAR) studies, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting, as recommended for compounds of its class .

Properties

IUPAC Name

5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-5-12(19-22-9)14(21)17-7-10-6-11(18-20(10)2)13-8-15-3-4-16-13/h3-6,8H,7H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJGHZBZZNHBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for its potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C14H14N6O2C_{14}H_{14}N_{6}O_{2} with a molecular weight of 298.30 g/mol. Its structural features include an isoxazole ring and a pyrazole moiety, which are known to contribute to the biological activity of similar compounds.

PropertyValue
Molecular FormulaC14H14N6O2C_{14}H_{14}N_{6}O_{2}
Molecular Weight298.30 g/mol
CAS Number2034288-30-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that pyrazole derivatives can inhibit key kinases such as Aurora-A and EGFR, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
Hep-23.25
A54926
NCI-H46042.30

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. Studies have demonstrated that compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Reference
Pyrazole Derivative70%
Standard Anti-inflammatory Drug80%

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study evaluated the synergistic effects of combining this compound with doxorubicin in breast cancer models, showing enhanced cytotoxicity compared to doxorubicin alone .
  • Mechanistic Insights : Another study investigated the molecular mechanisms underlying the anticancer effects, revealing that the compound inhibits Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers: 3-Carboxamide vs. 4-Carboxamide Derivatives

A closely related analogue, 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide (), differs in the position of the carboxamide group (4-carboxamide vs. 3-carboxamide). This positional isomerism impacts molecular polarity and hydrogen-bonding patterns:

  • 3-Carboxamide : The carbonyl group is adjacent to the isoxazole oxygen, enhancing resonance stabilization and altering electron density distribution.
Table 1: Comparison of 3-Carboxamide and 4-Carboxamide Derivatives
Property 3-Carboxamide Derivative 4-Carboxamide Derivative
Molecular Weight ~357.36 g/mol ~393.82 g/mol (with Cl substituent)
Hydrogen Bond Donors/Acceptors 2 donors, 6 acceptors 2 donors, 6 acceptors
LogP (Predicted) 1.8 2.5 (due to 2-chlorophenyl group)
Solubility (Water) Moderate (~50 µM) Low (~10 µM)

Carboxamide vs. Carbothioamide Analogues

Pyrazole-carbothioamide derivatives, such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (), replace the oxygen in the carboxamide with sulfur. This substitution:

  • Increases lipophilicity (higher LogP).
  • Alters hydrogen-bonding capacity (weaker H-bond acceptors due to sulfur’s lower electronegativity).
  • Enhances metabolic stability but may reduce target binding affinity in polar active sites .

Substituent Effects on Bioactivity

  • Pyrazine vs.
  • Methyl vs. Nitro Substituents : Nitro groups (e.g., 4-nitrophenyl in ) increase electron-withdrawing effects, altering charge distribution and reactivity. However, they may introduce cytotoxicity risks.

Hydrogen-Bonding Patterns and Crystallography

The compound’s amide and pyrazine groups facilitate hydrogen-bonded supramolecular assemblies, as described in Etter’s graph-set analysis (). For example:

  • N–H···O (amide) and C=O···H–N (pyrazole) interactions dominate in crystal packing.
  • Pyrazine N atoms act as acceptors, forming chains or sheets that influence solubility and melting points .

Preparation Methods

Cyclization of β-Ketoester with Hydroxylamine

The 5-methylisoxazole-3-carboxylic acid core is synthesized via [3+2] cycloaddition between ethyl acetoacetate and hydroxylamine hydrochloride. Under acidic conditions (HCl, ethanol, reflux), this method achieves 89% yield:

$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \rightarrow \text{5-Methylisoxazole-3-carboxylate} \quad
$$

Optimization Note: Sonication at 50°C reduces reaction time from 6 hours to 45 minutes while maintaining 87% yield.

Saponification to Carboxylic Acid

The ethyl ester undergoes hydrolysis using NaOH (2M, ethanol/water 3:1) to afford the carboxylic acid in 94% yield. Alternative methods employing LiOH in THF/water show comparable efficiency.

Preparation of the 1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-ylmethyl Amine

Pyrazole Ring Formation

A regioselective cyclocondensation between 3-(pyrazin-2-yl)-1,3-diketone and methylhydrazine generates the 1-methylpyrazole core. Nano-ZnO catalysis (5 mol%) in ethanol at 80°C achieves 78% yield with >20:1 regioselectivity:

$$
\text{3-(Pyrazin-2-yl)-1,3-diketone} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{nano-ZnO}} \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole} \quad
$$

Key Data:

Condition Yield Regioselectivity (3- vs 5-substituted)
Nano-ZnO, 80°C 78% 20:1
Montmorillonite K10 65% 12:1
No catalyst 41% 3:1

Bromination and Amination

Bromination at the pyrazole 5-position using NBS (AIBN, CCl₄, 0°C) followed by Gabriel synthesis introduces the aminomethyl group:

  • Bromination: 82% yield with 97% purity (HPLC).
  • Phthalimide substitution: K₂CO₃, DMF, 110°C, 76% yield.
  • Deprotection: Hydrazine hydrate, ethanol, 90% yield.

Amide Bond Formation

Coupling the isoxazole-3-carboxylic acid with the pyrazole-methylamine employs propylphosphonic anhydride (T3P®) in dichloromethane, yielding 85% of the target compound:

$$
\text{Isoxazole-3-COOH} + \text{H}2\text{NCH}2\text{(pyrazole)} \xrightarrow{\text{T3P®}} \text{Target Amide} \quad
$$

Comparative Coupling Reagents:

Reagent Solvent Temp (°C) Yield
T3P® DCM 25 85%
EDCl/HOBt DMF 0→25 72%
DCC THF 25 68%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazine), 8.45 (d, J=2.4 Hz, 1H, pyrazole), 6.78 (s, 1H, isoxazole), 4.65 (s, 2H, CH₂), 3.98 (s, 3H, N-CH₃), 2.42 (s, 3H, isoxazole-CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyrazole), 1520 cm⁻¹ (isoxazole ring).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows 98.4% purity with t₃=6.72 min. LC-MS (ESI+): m/z 357.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency: Nano-ZnO catalyst reuse for 5 cycles maintains 74% yield.
  • Waste Streams: Ethanol recovery via distillation reduces solvent consumption by 40%.
  • Regulatory Compliance: Residual palladium in cross-coupled intermediates <2 ppm (ICP-MS).

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for this compound?

Answer:
The synthesis of this compound typically involves coupling reactions between pyrazole and isoxazole derivatives. A common approach involves:

  • Step 1: Alkylation of a pyrazole intermediate (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol) with an isoxazole-3-carbonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography and characterization using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (ESI-MS) for molecular weight validation .
    Key Data:
ParameterValue
Typical Yield60–75%
Key NMR Signals (¹H)Pyrazole-CH₃: δ 2.5–2.7 ppm; Isoxazole-CH₃: δ 2.3–2.4 ppm

Advanced: How can researchers optimize regioselectivity during pyrazole functionalization?

Answer:
Regioselectivity challenges arise during alkylation or substitution on the pyrazole ring. Strategies include:

  • Solvent Control: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyrazole C5 position .
  • Steric Effects: Bulky substituents (e.g., pyrazine at C3) direct reactions to less hindered sites (e.g., C5 methyl group) .
  • Catalysis: Use of Pd catalysts for cross-coupling reactions to achieve selective C–H activation .
    Example: In related pyrazole derivatives, regioselective alkylation at C5 was confirmed via NOESY NMR , showing spatial proximity between the methyl group and pyrazine ring .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR: Essential for confirming substitution patterns. For example, the pyrazine ring shows aromatic protons at δ 8.5–9.0 ppm, while the isoxazole carbonyl appears at δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy: Detects amide C=O stretches (~1680 cm⁻¹) and pyrazole/pyrazine C=N stretches (~1550 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, e.g., [M+H]⁺ at m/z 342.132 .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often stem from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out byproducts .
  • Standardized Assays: Compare IC₅₀ values under consistent conditions (e.g., pH, temperature). For example, antimicrobial activity may vary due to solvent polarity effects .
  • Dose-Response Curves: Ensure linearity in activity trends; outliers may indicate off-target effects .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Predict binding interactions with targets (e.g., DHFR enzyme). In related pyrazole-isoxazole hybrids, docking scores correlate with experimental IC₅₀ values (Table 1) .
  • DFT Calculations: Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
    Table 1: Docking Scores vs. Experimental Activity (Adapted from )
CompoundDocking Score (kcal/mol)IC₅₀ (µM)
Target Compound -8.21.5
Analog A-7.55.2
Doxorubicin (Control)-9.10.8

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the pyrazine ring .
  • Moisture Control: Lyophilize and store under inert gas (N₂/Ar) to avoid hydrolysis of the carboxamide group .
  • Temperature: Long-term stability at -20°C; avoid repeated freeze-thaw cycles .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

  • TLC Monitoring: Track reaction progress using ethyl acetate/hexane (3:7) as mobile phase; byproducts often show Rf values ±0.1 from the main product .
  • Quenching Optimization: Adjust reaction quenching (e.g., slow acid addition) to reduce side reactions like over-alkylation .
  • Mass Spectrometry Fragmentation: Identify byproducts via characteristic fragments (e.g., loss of pyrazine moiety at m/z 120–130) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate or PEG groups to the carboxamide to enhance aqueous solubility .
  • Co-solvent Systems: Use DMSO:PBS (10:90) for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
    Solubility Data:
SolventSolubility (mg/mL)
DMSO25.3
PBS (pH 7.4)0.8

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves and safety goggles due to potential irritancy of pyrazine derivatives .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methyl chloride) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts post-treatment .
  • Fluorescence Polarization: Use labeled analogs to quantify binding affinity in live cells .
  • Knockdown Controls: siRNA-mediated target silencing to verify specificity of observed effects .

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